L-NIL dihydrochloride
Overview
Description
It has been widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes . The compound is known for its ability to inhibit iNOS both in vitro and in vivo, making it a valuable tool in the investigation of immune responses and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-NIL dihydrochloride typically involves the reaction of L-lysine with an appropriate iminoethylating agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-NIL dihydrochloride primarily undergoes substitution reactions due to the presence of the iminoethyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of this compound .
Scientific Research Applications
L-NIL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study the mechanisms of nitric oxide synthase inhibition and related chemical processes
Biology: Employed in the investigation of nitric oxide’s role in cellular signaling, immune responses, and inflammation
Medicine: Utilized in preclinical studies to explore potential therapeutic applications in conditions such as sepsis, arthritis, and neurodegenerative diseases
Industry: Applied in the development of new drugs and therapeutic agents targeting nitric oxide pathways
Mechanism of Action
L-NIL dihydrochloride exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). The compound binds to the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition reduces the production of nitric oxide, a key mediator in various inflammatory and immune responses . The molecular targets and pathways involved include the iNOS enzyme and downstream signaling pathways related to nitric oxide production .
Comparison with Similar Compounds
L-NIL dihydrochloride is unique in its selectivity for inducible nitric oxide synthase compared to other nitric oxide synthase inhibitors. Similar compounds include:
NG-Monomethyl-L-arginine (L-NMMA): A less selective inhibitor of nitric oxide synthase.
NG-Nitro-L-arginine methyl ester (L-NAME): Another less selective inhibitor with broader activity against different nitric oxide synthase isoforms
This compound’s higher selectivity for inducible nitric oxide synthase makes it particularly valuable for studies focused on inflammatory and immune responses .
Properties
IUPAC Name |
2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBCXRAFAHXMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159190-45-1 | |
Record name | 159190-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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